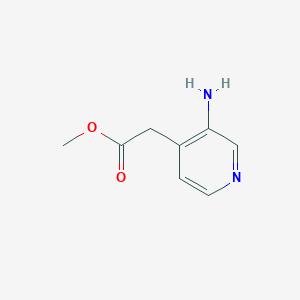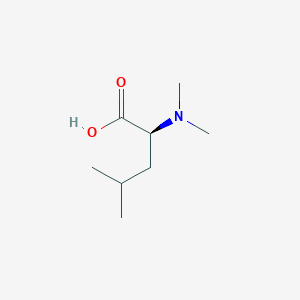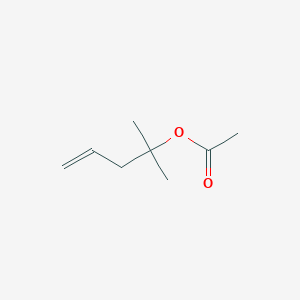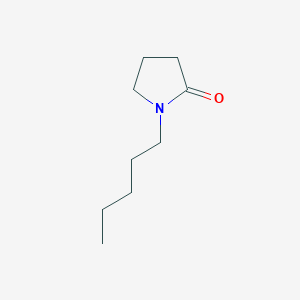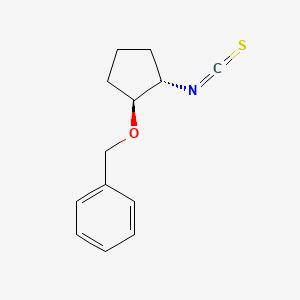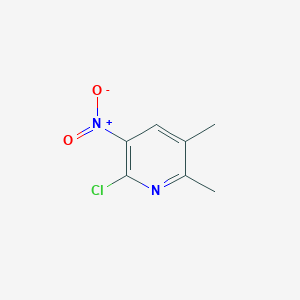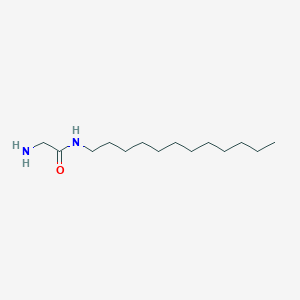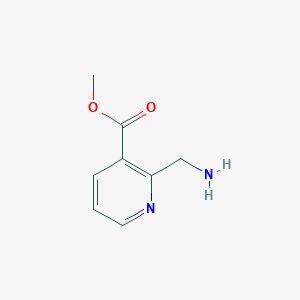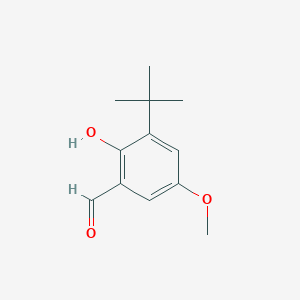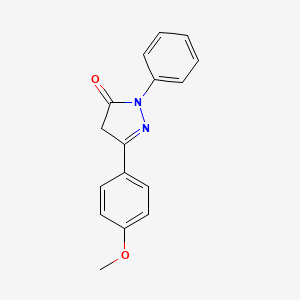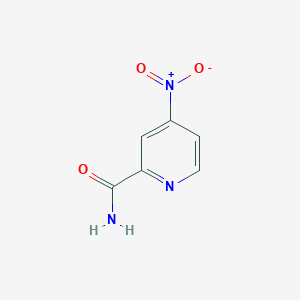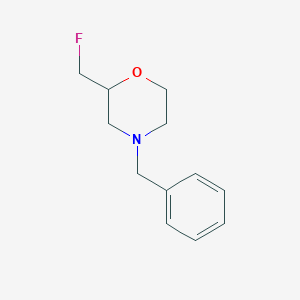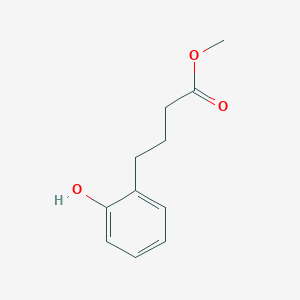
Methyl 4-(2-hydroxyphenyl)butanoate
Vue d'ensemble
Description
“Methyl 4-(2-hydroxyphenyl)butanoate” is a chemical compound that appears as a colorless to yellow liquid or white to yellow powder or crystals1. It has a molecular weight of 194.232.
Synthesis Analysis
The synthesis of “Methyl 4-(2-hydroxyphenyl)butanoate” involves the alkylation of 4-(2-Hydroxyphenyl)butyric acid with methanol in the presence of sulfuric acid3. The reaction is heated to reflux for several hours, and after aqueous workup, the desired product is obtained3.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-hydroxyphenyl)butanoate” contains a total of 28 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl4.Chemical Reactions Analysis
Esters, such as “Methyl 4-(2-hydroxyphenyl)butanoate”, can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols5. They can also be reduced with lithium aluminum hydride to yield alcohols5. Furthermore, they can react with Grignard reagents to form tertiary alcohols5.Physical And Chemical Properties Analysis
“Methyl 4-(2-hydroxyphenyl)butanoate” is a colorless to yellow liquid or white to yellow powder or crystals1. The exact boiling point is not specified6.Applications De Recherche Scientifique
-
4-Hydroxy-2-quinolones
- Field : Pharmaceutical and Biological Research
- Application : 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of heteroannelated derivatives .
- Methods : The synthetic methodologies of quinolin-2,4-dione derivatives are focused on, along with their utility in the synthesis of fused ring systems .
- Results : The synthesized compounds show unique biological activities .
-
Ethyl 4-Hydroxy-2-(4-Methoxyphenyl)-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate
- Field : Organic Chemistry
- Application : This compound is used in the study of crystal structures and Density Functional Theory (DFT) studies .
- Methods : The compound is synthesized and its crystal structure is studied using DFT .
- Results : The results of the study are not specified in the available information .
- 2-Hydroxy-4-(methylthio)butanoic acid
- Field : Poultry Science
- Application : This compound, also known as HMB, is used as a supplemental source of L-methionine (L-met), an essential amino acid, in poultry feed . It is used to optimize the conditions for its use .
- Methods : The metabolism of HMB is studied to understand how this methionine precursor is converted to L-methionine and how it is used by the chick .
- Results : HMB is rapidly converted to L-methionine once inside the tissue of the animal . Following conversion to L-met, HMB has the same availability for methyl group transfer or cysteine synthesis as L-met from any other source .
-
Phenolic Antioxidants in Polymer Manufacturing
- Field : Polymer Science
- Application : Phenolic antioxidants are used in polymer manufacturing to prevent degradation and extend the life of the polymer . They are particularly important in the production of plastics .
- Methods : The specific methods of application can vary depending on the type of polymer and the specific antioxidant used .
- Results : The use of phenolic antioxidants can significantly improve the stability and durability of polymers .
-
3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids
- Field : Organic Chemistry
- Application : These compounds are used in the synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties .
- Methods : The specific synthetic methods can vary depending on the desired derivative .
- Results : The synthesized compounds exhibit unique chemical properties .
Safety And Hazards
“Methyl 4-(2-hydroxyphenyl)butanoate” is classified under the GHS07 hazard class. The signal word is “Warning” and it has several hazard statements2. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation7.
Orientations Futures
As for the future directions of “Methyl 4-(2-hydroxyphenyl)butanoate”, it’s hard to predict without specific context. However, given its chemical properties and reactivity, it could potentially be used in various chemical syntheses or as a building block in the development of new materials or pharmaceuticals.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or refer to the most recent research for more detailed and accurate information.
Propriétés
IUPAC Name |
methyl 4-(2-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPJJUSWJCWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477181 | |
| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-hydroxyphenyl)butanoate | |
CAS RN |
93108-07-7 | |
| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)
